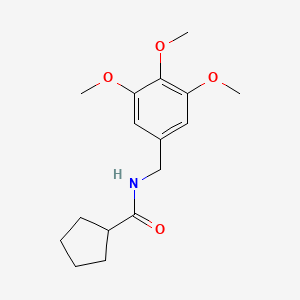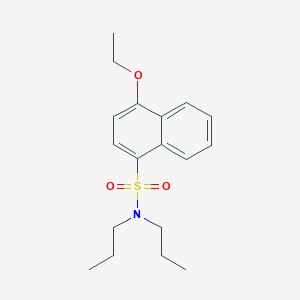
3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a hydrazone derivative of 3-iodobenzaldehyde and tetrazole, which has shown promising results in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone involves the inhibition of various enzymes and proteins that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of COX-2, which is an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation. Additionally, this compound has been shown to inhibit the activity of various proteins that are involved in the development and progression of cancer.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are known to cause oxidative stress. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone in lab experiments is its ability to inhibit the activity of various enzymes and proteins that are involved in the development and progression of diseases. Additionally, this compound has been shown to have low toxicity levels, which makes it a suitable candidate for further studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for the study of 3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone. One of the future directions is to study the potential applications of this compound in the treatment of various diseases such as cancer, inflammation, and oxidative stress. Additionally, further studies are needed to investigate the mechanism of action of this compound and its potential interactions with other drugs and compounds. Furthermore, studies are needed to optimize the synthesis method of this compound to improve its bioavailability and solubility in water.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential applications in scientific research. This compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The synthesis method of this compound involves the reaction of 3-iodobenzaldehyde with hydrazine hydrate and sodium azide. The mechanism of action of this compound involves the inhibition of various enzymes and proteins that are involved in the development and progression of diseases. Further studies are needed to investigate the potential applications of this compound and its mechanism of action.
Méthodes De Synthèse
The synthesis method of 3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone involves the reaction of 3-iodobenzaldehyde with hydrazine hydrate and sodium azide. The reaction is carried out in the presence of acetic acid and refluxed for several hours. The resulting product is then purified and characterized using various analytical techniques such as NMR, IR, and Mass Spectrometry.
Applications De Recherche Scientifique
3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone has shown potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound has the ability to inhibit the activity of various enzymes and proteins that are involved in the development and progression of diseases such as cancer and inflammation.
Propriétés
IUPAC Name |
N-[(E)-(3-iodophenyl)methylideneamino]-2H-tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN6/c9-7-3-1-2-6(4-7)5-10-11-8-12-14-15-13-8/h1-5H,(H2,11,12,13,14,15)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRNLDZFNNOAFQ-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C=NNC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)I)/C=N/NC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-phenylpiperazine](/img/structure/B5757951.png)

![3-(2-furyl)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5757960.png)
![{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B5757962.png)

![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5757985.png)
![2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5757991.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5758010.png)
![6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-nitrobenzoate](/img/structure/B5758019.png)


![2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5758048.png)

